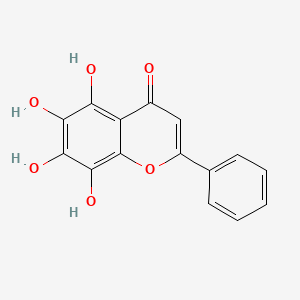

5,6,7,8-Tetrahydroxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

727409-30-5 |

|---|---|

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Biosynthesis of 5,6,7,8 Tetrahydroxyflavone

Identification and Characterization from Plant Sources

5,6,7,8-Tetrahydroxyflavone, a notable member of the flavonoid class, is a naturally occurring compound found in various plant species. Its presence is particularly well-documented in the genus Scutellaria, which is widely used in traditional medicine.

Research has identified this compound, also known as isoscutellarein (B191613), in several plant species. nih.govyok.gov.tr It is a characteristic flavonoid of the Scutellaria genus, with significant concentrations found in the roots of Scutellaria baicalensis Georgi. nih.govnih.govmdpi.comnih.govresearchgate.net The aerial parts of S. baicalensis also contain this compound. nih.govmaxapress.com Beyond Scutellaria, this flavone (B191248) has been reported in other plants, though less frequently. For example, it has been isolated from Vernonia anthelmintica. researchgate.net The distribution within the plant tissues can vary, with roots often serving as a primary storage site for many flavonoids in Scutellaria species. nih.gov

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part |

|---|---|---|

| Scutellaria baicalensis Georgi | Lamiaceae | Roots, Aerial parts nih.govnih.govmdpi.comnih.govresearchgate.netmaxapress.com |

The isolation of this compound from plant material involves a multi-step process that begins with extraction using various solvents. dss.go.th Methanol (B129727), ethanol, and acetone (B3395972) are commonly employed to create crude extracts from the plant tissues. mdpi.comdss.go.th

Following extraction, chromatographic techniques are essential for the separation and purification of the target compound from the complex mixture of phytochemicals. mdpi.com Column chromatography, often using silica (B1680970) gel or Sephadex LH-20, is a widely used method. dss.go.thnih.govresearchgate.net For instance, flavonoids have been successfully separated from Scutellaria extracts using silica gel column chromatography. dss.go.th

High-Performance Liquid Chromatography (HPLC) is another critical tool for both the analysis and preparative isolation of flavonoids, offering high resolution and purity. researchgate.netmdpi.comabertay.ac.uk Additionally, advanced techniques like Counter-Current Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC) and two-dimensional CCC, have been effectively applied for the preparative separation of flavonoids from Scutellaria baicalensis roots. nih.govmdpi.com These methods allow for the separation of compounds with a wide range of polarities. nih.gov

The final identification and structural elucidation of the isolated this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). abertay.ac.ukvulcanchem.com

Biosynthetic Pathways and Precursors of Flavones

The biosynthesis of this compound, like other flavonoids, is a complex process that involves several interconnected metabolic pathways. wikipedia.orgfrontiersin.org These pathways provide the necessary precursors and enzymatic machinery for the construction of the characteristic flavone backbone and its subsequent modifications.

The journey to synthesizing flavonoids begins with the shikimate pathway . researchgate.netffnan.orgresearchgate.netwikipedia.org This fundamental pathway in plants and microorganisms converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismic acid. researchgate.netffnan.org Chorismic acid is a crucial branch-point metabolite that leads to the formation of the aromatic amino acid L-phenylalanine. ffnan.orgwikipedia.org

L-phenylalanine then enters the phenylpropanoid pathway . wikipedia.orgfrontiersin.orgwikipedia.org The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgmdpi.com This is followed by a series of enzymatic reactions, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid, and subsequent activation by 4-coumarate:CoA ligase (4CL) to yield 4-coumaroyl-CoA. wikipedia.orginternationalscholarsjournals.comgoogle.com This activated molecule serves as a key precursor for the flavonoid skeleton. wikipedia.orginternationalscholarsjournals.com

The other essential building block for the flavonoid structure is provided by the condensation of three molecules of malonyl-CoA, which contributes to the formation of the A-ring of the flavone. wikipedia.orgfrontiersin.org

The core flavonoid structure is assembled by the enzyme chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, specifically naringenin (B18129) chalcone. wikipedia.orgmdpi.cominternationalscholarsjournals.com This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. wikipedia.orgmdpi.compnas.org

From naringenin, the pathway to this compound involves a series of hydroxylation and oxidation steps. Naringenin can be converted to the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone) by flavone synthase (FNS) . mdpi.com The formation of this compound requires further hydroxylation on the A-ring. The hydroxylation at the 6-position to form scutellarein (B1681691) (4',5,6,7-tetrahydroxyflavone) from apigenin is catalyzed by flavonoid 6-hydroxylase (F6H) , a cytochrome P450 enzyme. frontiersin.orgnih.gov Subsequent hydroxylation at the 8-position would yield this compound. This step is likely catalyzed by another specific hydroxylase. The biosynthesis of uniquely substituted flavones in Scutellaria involves a suite of specialized enzymes, including various hydroxylases and methyltransferases. nih.govnih.gov

Table 2: Key Enzymes in the Biosynthesis of Flavones

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. google.com |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. internationalscholarsjournals.com |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. wikipedia.orgmdpi.com |

| Flavone synthase | FNS | Converts flavanones to flavones. mdpi.com |

Microbial Production and Biotransformation Approaches

The production of flavonoids through microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis and plant extraction. internationalscholarsjournals.comfrontiersin.orgnih.gov Metabolic engineering and synthetic biology strategies have enabled the reconstruction of flavonoid biosynthetic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae. internationalscholarsjournals.comfrontiersin.orgfrontiersin.org These engineered microbes can produce flavonoids from simple sugars. frontiersin.org

While the direct microbial synthesis of this compound is still an area of active research, the production of its precursors, such as naringenin and apigenin, in microbes is well-established. frontiersin.orgfrontiersin.org For example, baicalein (B1667712) (5,6,7-trihydroxyflavone) and scutellarein (4',5,6,7-tetrahydroxyflavone) have been successfully synthesized in engineered E. coli. frontiersin.org

Biotransformation using microorganisms is another powerful approach. nih.govsemanticscholar.org This involves using microbial cells or their enzymes to carry out specific chemical modifications on a substrate molecule. For instance, microbial cultures can perform reactions such as hydroxylation, methylation, and glycosylation on flavonoid scaffolds. nih.govsemanticscholar.org Strains of Aspergillus, Penicillium, and Cunninghamella are known to effectively biotransform flavonoids. nih.gov This approach could potentially be used to convert more readily available flavonoids into this compound through specific hydroxylation reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoscutellarein |

| Methanol |

| Ethanol |

| Acetone |

| Sephadex LH-20 |

| Phosphoenolpyruvate |

| Erythrose 4-phosphate |

| Chorismic acid |

| L-phenylalanine |

| Cinnamic acid |

| p-Coumaric acid |

| 4-Coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| Naringenin |

| Apigenin |

| Scutellarein |

| Baicalein |

| Escherichia coli |

Synthetic Methodologies and Analog Development for 5,6,7,8 Tetrahydroxyflavone

Total Synthesis Strategies

Total synthesis of flavonoids, including theoretical routes to 5,6,7,8-tetrahydroxyflavone, relies on established organic reactions that construct the characteristic flavone (B191248) core from simpler aromatic precursors.

Classical methods for flavone synthesis provide a foundational framework for accessing polyhydroxylated structures. These routes typically build the C6-C3-C6 skeleton sequentially.

Baker-Venkataraman Rearrangement

This method is a reliable pathway for synthesizing flavones and chromones. wikipedia.org The general process involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate, which is subsequently cyclized under acidic conditions to yield the flavone core. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the key steps would be:

Precursor Synthesis : The primary challenge is the synthesis of the requisite 2'-hydroxy-3',4',5',6'-tetra-substituted acetophenone. This would likely involve multiple steps starting from a polysubstituted benzene derivative, with hydroxyl groups protected as ethers (e.g., methoxy or benzyloxy groups) to prevent unwanted side reactions.

Acylation : The 2'-hydroxyl group of the protected acetophenone is acylated with a substituted benzoyl chloride (e.g., 4-(benzyloxy)benzoyl chloride) to form the 2-acyloxyacetophenone derivative.

Rearrangement : The derivative undergoes intramolecular Claisen condensation in the presence of a strong base (like KOH or NaH) to rearrange into a 1,3-diketone. alfa-chemistry.com

Cyclization and Deprotection : The 1,3-diketone is treated with acid to facilitate cyclodehydration, forming the protected flavone ring. The final step involves the deprotection of all hydroxyl groups (e.g., using strong acids like HBr or BCl₃) to yield this compound. mdpi.com

Table 1: Overview of Baker-Venkataraman Rearrangement for Flavone Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Substituted Acetophenone, Benzoyl Chloride, Base (e.g., Pyridine) | 2-Acyloxyacetophenone |

| 2 | Rearrangement | Strong Base (e.g., KOH, NaH) | 1,3-Diketone |

Chalcone (B49325) Cyclization

The most common approach to flavonoid synthesis begins with the formation of a chalcone intermediate. nih.gov This pathway involves two principal stages:

Claisen-Schmidt Condensation : This reaction is an aldol condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde under basic or acidic conditions to form a 2'-hydroxychalcone. nih.govmdpi.com For this compound, this would require a protected 2'-hydroxy-3',4',5',6'-tetrahydroxyacetophenone and a protected 4-hydroxybenzaldehyde.

Oxidative Cyclization : The resulting 2'-hydroxychalcone is then cyclized to form the flavone. A widely used method for this transformation is the iodine-catalyzed oxidative cyclization in a solvent like dimethyl sulfoxide (DMSO). mdpi.comchemijournal.com The reaction proceeds through an initial isomerization to the corresponding flavanone (B1672756), which is then oxidized to the flavone. chemijournal.com

The synthesis of polyhydroxyflavones via this route often necessitates the use of protecting groups on the phenolic hydroxyls to ensure regioselectivity and prevent oxidation. researchgate.net Subsequent deprotection reveals the final polyhydroxylated flavone. mdpi.com

Oxidative coupling reactions are gaining prominence as a green and sustainable strategy for synthesizing complex natural products, including flavonoid dimers and oligomers. dntb.gov.uarsc.org These methods often proceed under mild, catalyst-free conditions, using molecular oxygen as the oxidant. dntb.gov.ua While extensively applied to form C-C or C-O bonds between flavonoid units, the principles of oxidative phenol coupling could potentially be adapted for intramolecular cyclizations to form the heterocyclic C-ring of the flavone core. researchgate.net

This approach is particularly relevant for polyphenolic compounds, as it often avoids the need for extensive protecting group manipulations that are common in traditional multi-step syntheses. rsc.org Research has shown that flavones in alkaline water can undergo oxidative coupling, suggesting a potential avenue for novel synthetic strategies. dntb.gov.ua However, the application of these methods for the de novo total synthesis of a monomeric flavone like this compound is still an emerging area of research.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally sustainable alternative to traditional chemical synthesis, utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity. nih.govnih.gov In flavonoid synthesis, enzymes play a crucial role in the natural biosynthetic pathways. wikipedia.orgresearchgate.net

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis. For instance, a chemical synthesis could be used to create a core flavonoid structure, which is then modified by enzymes (e.g., glycosyltransferases, methyltransferases, or hydroxylases) to produce diverse derivatives. acs.org Baeyer-Villiger monooxygenases (BVMOs) are an example of enzymes used in biocatalytic routes to produce monomers for polymer production, highlighting the potential for enzymatic reactions in complex organic synthesis. port.ac.uk

While the direct biocatalytic synthesis of this compound from simple precursors is not yet established, the use of enzymes for selective hydroxylation or glycosylation of flavonoid scaffolds is a promising area of research. nih.gov This approach could potentially streamline the synthesis of complex polyphenols by avoiding intricate protection-deprotection sequences. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs is crucial for structure-activity relationship (SAR) studies and for optimizing the biopharmaceutical properties of a lead compound.

Modifying the structure of this compound allows researchers to probe the chemical features essential for its biological activity. Common modifications include:

B-Ring Substitution : Introducing or altering substituents (e.g., hydroxyl, methoxy, halogen groups) on the B-ring can significantly impact activity. This can be achieved by using differently substituted benzaldehydes in the initial chalcone synthesis.

A-Ring Alkylation/Acylation : The four hydroxyl groups on the A-ring are key targets for modification. Selective alkylation (e.g., methylation) or acylation can be performed to investigate the importance of individual hydroxyl groups. This typically requires careful control of reaction conditions or the use of orthogonal protecting groups.

C-Ring Modification : While less common for flavones, modifications to the heterocyclic C-ring can also be explored, though this often requires fundamentally different synthetic approaches.

The Suzuki-Miyaura cross-coupling reaction is a modern technique used to prepare flavonoid derivatives by forming new carbon-carbon bonds, often at halogenated positions on the flavonoid core. nih.gov

Flavonoids often suffer from low aqueous solubility and poor oral bioavailability, which limits their therapeutic potential. nih.gov A prodrug strategy is a common and effective approach to overcome these limitations. mdpi.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.

For a polyhydroxylated compound like this compound, the hydroxyl groups are ideal handles for prodrug modification. Strategies include:

Ester Formation : Converting one or more hydroxyl groups into esters can increase lipophilicity, potentially enhancing membrane permeability. These ester bonds can be cleaved by esterase enzymes present in the blood and liver to release the active flavone.

Carbamate Formation : Similar to esters, carbamates can mask polar hydroxyl groups and are designed to be cleaved in vivo.

Phosphate Ester Formation : To improve aqueous solubility, hydroxyl groups can be converted into highly polar phosphate esters. These are cleaved by alkaline phosphatases to release the parent drug.

The design of a successful prodrug requires a delicate balance: it must be stable enough to reach its target site but labile enough to release the active drug in a timely manner.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Diketone |

| 2-Acyloxyacetophenone |

| 2'-Hydroxyacetophenone |

| 2'-Hydroxychalcone |

| 4-(Benzyloxy)benzoyl chloride |

| 4-Hydroxybenzaldehyde |

| Benzaldehyde |

| Chalcone |

| Chromone |

| Flavone |

Molecular and Cellular Mechanisms of Action of 5,6,7,8 Tetrahydroxyflavone

Interaction with Specific Molecular Targets

5,6,7,8-Tetrahydroxyflavone directly engages with several key proteins, including enzymes, receptors, and transcription factors, to exert its cellular effects.

Xanthine (B1682287) Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme crucial for purine (B94841) metabolism and a significant source of reactive oxygen species. researchgate.net This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net The inhibitory action of flavonoids on xanthine oxidase is often competitive or a mixed competitive-noncompetitive type. researchgate.net Structural features, particularly the hydroxyl groups at positions 5 and 7 on the A-ring of the flavone (B191248) structure, are considered important for this inhibitory activity. researchgate.net These hydroxyl groups can form hydrogen bonds with amino acid residues near the active site of the enzyme, such as Asn-768, Thr-1010, and Arg-880, which is essential for the inhibitory effect. researchgate.net A study on the related compound 7,8,3',4'-tetrahydroxyflavone (B192514) demonstrated its ability to inhibit xanthine oxidase, thereby reducing uric acid production.

Bromodomain and Extraterminal (BET) Protein Inhibition (e.g., BRD4)

This compound is a known inhibitor of Bromodomain and Extraterminal (BET) proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4). researchgate.net BRD4 is a key regulator of gene transcription and plays a significant role in the pathogenesis of cancer and immune diseases. nih.gov It contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on both histone and non-histone proteins. nih.gov

Research has shown that 3',4',7,8-tetrahydroxyflavone, a structurally similar compound, is a potent and selective inhibitor of the BD2 domain of BRD4. nih.govresearchgate.net It exhibits approximately 100-fold greater selectivity for BRD4-BD2 (IC50 = 204 nM) compared to BRD4-BD1 (IC50 = 17.9 µM). nih.govresearchgate.net Co-crystal structures reveal that this compound binds to the acetylated lysine binding pocket of both BRD4-BD1 and BRD4-BD2 but establishes more extensive interactions with BRD4-BD2. researchgate.net The inhibition of BRD4 by compounds like 3',4',7,8-tetrahydroxyflavone has been shown to downregulate the expression of key oncogenes such as c-Myc. researchgate.netnih.gov

Table 1: Inhibitory Activity of a this compound Analog against BRD4 Bromodomains

| Compound | Target Bromodomain | IC50 Value | Selectivity |

|---|---|---|---|

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | 17.9 µM | ~100-fold less than BD2 |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | 204 nM | - |

Data sourced from studies on 3',4',7,8-tetrahydroxyflavone, a close structural analog. nih.govresearchgate.net

Modulation of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) Pathways

The Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) pathway is critical for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. mdpi.comnih.gov The interaction between RANKL and its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade involving TNF receptor-associated factors (TRAFs), particularly TRAF6. mdpi.comijbs.com This leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which converge to induce the expression of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and c-Fos. mdpi.comijbs.com

Studies on related flavonoids have shown their ability to modulate this pathway. For instance, rhusflavone (B1354838) has been demonstrated to inhibit osteoclast differentiation by suppressing the RANKL-induced AKT signaling pathway in bone marrow-derived macrophages. mdpi.com While direct studies on this compound's effect on the RANKL pathway are limited, its known interactions with downstream signaling molecules like Akt suggest a potential for modulation.

Tropomyosin-related Kinase B (TrkB) Agonism

Tropomyosin-related Kinase B (TrkB) is the main signaling receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity. nih.gov 7,8-dihydroxyflavone (B1666355) (tropoflavin), a compound structurally related to this compound, has been identified as a potent and selective small-molecule agonist of TrkB. nih.govwikipedia.org It mimics the action of BDNF by binding to TrkB, provoking receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways. nih.govnih.gov

Several structural analogs of 7,8-dihydroxyflavone have also been found to act as TrkB agonists, including norwogonin (B192581) (5,7,8-trihydroxyflavone), 7,8,3'-trihydroxyflavone, and 3,7,8,2'-tetrahydroxyflavone. wikipedia.orgebi.ac.uk This suggests that the dihydroxy arrangement on the A or B ring is a key structural feature for TrkB agonism. However, it is worth noting that the direct agonistic activity of some of these flavonoids on TrkB has been a subject of debate in the scientific community. elifesciences.orgbiorxiv.org

Pyridoxal (B1214274) Phosphatase Inhibition

Pyridoxal phosphatase (PDXP) is an enzyme that regulates the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. elifesciences.orgnih.gov Recent research has identified 7,8-dihydroxyflavone as a direct inhibitor of both human and murine PDXP. elifesciences.orgnih.gov It binds to and reversibly inhibits the enzyme with low micromolar affinity and sub-micromolar potency. nih.govrcsb.org This inhibition leads to an increase in PLP levels in neuronal cells. nih.gov

The discovery of 7,8-dihydroxyflavone as a PDXP inhibitor has offered a new perspective on its mechanism of action in the brain. nih.gov Structure-activity relationship studies have shown that the hydroxyl groups at positions 7 and 8 of the flavone scaffold are crucial for PDXP inhibition. elifesciences.org Among the tested analogs, 3,7,8,4'-tetrahydroxyflavone (B600731) also demonstrated inhibitory activity against PDXP, although slightly less potent than 7,8-dihydroxyflavone. elifesciences.orgbiorxiv.org

Table 2: Inhibitory Activity of Flavonoids against Pyridoxal Phosphatase (PDXP)

| Flavonoid Compound | PDXP Inhibition | IC50 Value |

|---|---|---|

| 7,8-Dihydroxyflavone | Yes | Sub-micromolar potency |

| 3,7,8,4'-Tetrahydroxyflavone | Yes | 2.5 µM |

| 5,7-Dihydroxyflavone (Chrysin) | No | - |

| 5,6,7-Trihydroxyflavone (Baicalein) | No | - |

Data sourced from studies on related flavonoid compounds. elifesciences.orgbiorxiv.org

Modulation of Intracellular Signaling Cascades

Beyond direct protein interactions, this compound and its analogs modulate several crucial intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central to regulating a wide array of cellular processes such as cell growth, proliferation, survival, and inflammation. nih.govmdpi.com

Flavonoids can exert both inhibitory and stimulatory effects on these pathways, thereby altering the phosphorylation state of target molecules and modulating gene expression. nih.gov For instance, the flavonoid fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) has been shown to inhibit the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells. mdpi.comnih.gov It achieves this by downregulating the phosphorylation of Akt and mTOR. mdpi.com Fisetin also modulates the MAPK pathway, inhibiting p38 and JNK activation while enhancing ERK1/2 activation in certain contexts. mdpi.comnih.gov

Similarly, other flavonoids like luteolin (B72000) have been shown to activate the ERK1/2 signaling pathway, which is associated with pro-survival signaling. nih.gov The PI3K/Akt pathway is a major cell survival pathway, and its modulation by flavonoids has been linked to their protective effects against oxidative stress-induced apoptosis. nih.govnih.gov For example, myricetin (B1677590) has been shown to promote cell survival by activating the PI3K/Akt pathway. nih.gov

The activation of TrkB receptors by flavonoids like 7,8-dihydroxyflavone also leads to the stimulation of downstream PI3K/Akt and MAPK/ERK signaling cascades. nih.govdovepress.com This highlights the interconnectedness of direct receptor agonism and the subsequent modulation of intracellular signaling pathways in mediating the biological effects of these compounds.

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its modulation is a key aspect of the anti-inflammatory effects of many flavonoids. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govwiley.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. nih.govwiley.com This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govfrontiersin.org

Luteolin (3',4',5,7-tetrahydroxyflavone), a structurally related flavonoid, has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. researchgate.netcaldic.comnih.gov This inhibitory action blocks the nuclear translocation of the p65 subunit of NF-κB. researchgate.netcaldic.com Specifically, luteolin has been demonstrated to directly inhibit IKK activity. nih.govd-nb.info For instance, in lipopolysaccharide (LPS)-stimulated macrophages, luteolin was found to suppress the nuclear translocation of p65. researchgate.net Similarly, another related flavonoid, fisetin (3,3′,4′,7-tetrahydroxyflavone), has been shown to suppress NF-κB activation by inhibiting IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα. nih.govspandidos-publications.com

While direct studies on this compound are limited, the well-documented activities of structurally similar flavonoids like luteolin and fisetin suggest that it likely exerts its anti-inflammatory effects through a similar mechanism of NF-κB pathway inhibition.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. nih.gov The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. wiley.comnih.gov

Several flavonoids have been shown to modulate MAPK signaling. For example, luteolin has been reported to significantly reduce the phosphorylation of JNK and p38 without affecting ERK phosphorylation. researchgate.net In contrast, fisetin has been observed to inhibit the activation of p38 and JNK while enhancing the effect on ERK1/2. nih.govnih.gov Another flavonoid, kaempferol, has been shown to inhibit the protein phosphorylation of ERK, p38, and JNK in human osteosarcoma cells. spandidos-publications.com

A study on 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), a methylated derivative of a tetrahydroxyflavone, demonstrated that it inhibited the UVB-induced phosphorylation of ERK, JNK, and c-Jun. mdpi.comresearchgate.net This suggests that the core flavonoid structure plays a role in MAPK modulation. Given the evidence from these related compounds, it is plausible that this compound also influences MAPK signaling pathways, contributing to its biological activities. However, the specific effects on each MAPK subfamily may vary.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. mdpi.commdpi.com PI3K activation leads to the phosphorylation and activation of Akt, which in turn modulates a variety of downstream targets, including mTOR. mdpi.com

Several flavonoids are known to interact with the PI3K/Akt/mTOR pathway. Fisetin, a tetrahydroxyflavone, has been shown to inhibit this pathway in various cancer cell lines. mdpi.complos.org It has been observed to downregulate the phosphorylation of Akt and mTOR in a dose-dependent manner. mdpi.com Luteolin has also been identified as a modulator of the PI3K/Akt pathway. nih.gov The inhibition of this pathway by flavonoids can lead to the suppression of cell proliferation and the induction of apoptosis. Given that other tetrahydroxyflavones like fisetin and luteolin inhibit the PI3K/Akt/mTOR pathway, it is reasonable to hypothesize that this compound may also exert some of its biological effects through modulation of this key cellular signaling cascade.

JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide range of cytokines and growth factors, playing a pivotal role in the immune system. mdpi.comnih.govmednexus.org The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. nih.gov These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the expression of target genes. mdpi.comnih.gov

Luteolin has been identified as a compound that can modulate the JAK-STAT pathway. mdpi.com Quercetin, another common flavonoid, has also been studied for its inhibitory effects on this pathway. nih.gov The dysregulation of the JAK-STAT pathway is associated with inflammatory diseases and cancer, making it a target for therapeutic intervention. nih.govmednexus.org While direct evidence for the interaction of this compound with the JAK-STAT pathway is not yet available, the activity of other flavonoids suggests this as a potential mechanism of action that warrants further investigation.

Cellular Responses and Phenotypic Changes in In Vitro Models

In vitro studies have provided valuable insights into the cellular effects of this compound and related compounds. A study on 5,7,2',6'-tetrahydroxyflavone, a positional isomer, demonstrated that it can inhibit the viability and migration of ovarian cancer cells and promote their apoptosis. nih.gov

Luteolin has been shown to inhibit the formation of parasitophorous vacuoles in glial cells infected with Neospora caninum. parahostdis.org Fisetin has been observed to induce differentiation and inhibit proliferation in normal human epidermal keratinocytes. nih.gov It also significantly ameliorated psoriasis-like features in a 3D human skin model. nih.gov

The antioxidant properties of this compound have been demonstrated in vitro, where it showed excellent free radical scavenging effects and reducing power. researchgate.net These antioxidant activities can contribute to the protection of cells from oxidative stress-induced damage.

Table 1: Summary of In Vitro Cellular Responses to Tetrahydroxyflavones

| Compound | Cell Line/Model | Observed Cellular Responses |

|---|---|---|

| 5,7,2',6'-Tetrahydroxyflavone | Ovarian cancer cells | Inhibition of cell viability and migration, promotion of apoptosis. nih.gov |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | Glial cells (Neospora caninum infected) | Inhibition of parasitophorous vacuole formation. parahostdis.org |

| Fisetin (3,3′,4′,7-Tetrahydroxyflavone) | Normal human epidermal keratinocytes | Induction of differentiation, inhibition of proliferation. nih.gov |

| Fisetin (3,3′,4′,7-Tetrahydroxyflavone) | 3D human skin model of psoriasis | Amelioration of psoriasis-like disease features. nih.gov |

| This compound | In vitro antioxidant assays | Excellent free radical scavenging and reducing power. researchgate.net |

Structure-Activity Relationships (SAR) in Mechanistic Contexts

The biological activity of flavonoids is intricately linked to their chemical structure, particularly the number and position of hydroxyl groups. Structure-activity relationship (SAR) studies help to elucidate which structural features are crucial for specific biological effects.

For instance, in the context of α-glucosidase inhibition, studies on baicalein (B1667712) (5,6,7-trihydroxyflavone) and its derivatives have highlighted the importance of the 5,6,7-trihydroxyflavone structure for potent inhibitory activity. tandfonline.com The introduction of a bulky substituent at the C-8 position of baicalein was found to be detrimental to its activity. tandfonline.com

The hydroxylation pattern on the A and B rings of the flavone backbone significantly influences its activity. For example, 7,8-dihydroxyflavone showed high activity against Trypanosoma brucei rhodesiense. asm.org The addition of hydroxyl groups at the 3' and 4' positions, as in 7,8,3',4'-tetrahydroxyflavone, also resulted in potent trypanocidal activity. asm.org

In the context of anti-inflammatory activity, the structure of luteolin (3',4',5,7-tetrahydroxyflavone) has been suggested to be optimal for oral anti-inflammatory effects. d-nb.info The presence of hydroxyl groups at specific positions allows for interactions with the active sites of enzymes and signaling proteins, thereby modulating their activity. The four consecutive hydroxyl groups on the A-ring of this compound present a unique structural feature that likely contributes to its distinct biological activities, particularly its antioxidant properties. researchgate.net

Preclinical Biological Activities of 5,6,7,8 Tetrahydroxyflavone

Antioxidant and Free Radical Scavenging Properties (In Vitro and In Vivo Models)

The antioxidant capacity of 5,6,7,8-tetrahydroxyflavone is a cornerstone of its biological activity, attributed to its structural ability to donate hydrogen atoms and neutralize free radicals. vulcanchem.com This activity has been observed in both laboratory assays and animal studies.

In vitro studies have consistently shown that this compound possesses excellent free radical scavenging capabilities. researchgate.net The compound has been evaluated using various standard assays that measure the ability of an antioxidant to neutralize specific radicals. vulcanchem.com

Key findings from these assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay measures the ability of an antioxidant to donate a hydrogen atom. 5,6,7,8-THF has demonstrated potent activity in this assay. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Similar to the DPPH assay, this method assesses the hydrogen-donating capacity of antioxidants. 5,6,7,8-THF has also shown strong scavenging effects against the ABTS radical. researchgate.net

Other Radical Scavenging: The compound has also been tested for its ability to scavenge superoxide (B77818) radicals, hydroxyl radicals, and nitric oxide radicals, showing excellent effects. researchgate.net However, its ferrous chelating activity is considered weak. researchgate.net

The exceptional antioxidant activity is largely due to the multiple hydroxyl groups which can donate hydrogen atoms to convert highly reactive radical species into more stable compounds. vulcanchem.com

| Assay | Observed Activity | Reference |

|---|---|---|

| DPPH Radical Scavenging | Excellent | researchgate.net |

| ABTS Radical Scavenging | Excellent | researchgate.net |

| Superoxide Radical Scavenging | Excellent | researchgate.net |

| Hydroxyl Radical Scavenging | Excellent | researchgate.net |

| Nitric Oxide Radical Scavenging | Excellent | researchgate.net |

| Ferrous Chelating Activity | Weak | researchgate.net |

Beyond direct radical scavenging, this compound has been shown to enhance the body's own antioxidant defense systems. In animal models of carbon tetrachloride-induced oxidative stress, treatment with an extract containing antioxidant compounds led to a significant reversal of the decrease in the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). researchgate.net Specifically, in a study on high-altitude cerebral edema, administration of this compound increased the levels of SOD in brain tissue. researchgate.net

In vivo studies have substantiated the in vitro antioxidant findings. In a mouse model of high-altitude cerebral edema, administration of this compound significantly suppressed hypoxia-induced oxidative stress. researchgate.net This was evidenced by a reduction in the formation of hydrogen peroxide and malondialdehyde, which are markers of oxidative damage. researchgate.net Concurrently, the levels of the endogenous antioxidant glutathione were increased in the brain tissue of the treated animals. researchgate.net Similarly, in a carbon tetrachloride-induced model of oxidative stress in mice, treatment with an antioxidant extract reversed the increase in malondialdehyde levels. researchgate.net

| Animal Model | Marker | Effect of Treatment | Reference |

|---|---|---|---|

| High-Altitude Cerebral Edema (Mouse) | Hydrogen Peroxide | Reduced formation | researchgate.net |

| Malondialdehyde (MDA) | Reduced formation | researchgate.net | |

| Glutathione (GSH) | Increased levels | researchgate.net | |

| Carbon Tetrachloride-Induced Oxidative Stress (Mouse) | Malondialdehyde (MDA) | Reversed increase | researchgate.net |

Anti-inflammatory Effects (In Vitro and In Vivo Animal Models)

Flavonoids are recognized for their anti-inflammatory properties, which include the inhibition of inflammatory mediators and the modulation of inflammatory pathways. nih.gov this compound has demonstrated notable anti-inflammatory effects in preclinical settings.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key drivers of the inflammatory response. nih.gov Studies on various flavonoids have shown their ability to inhibit the production of these cytokines. nih.gov For instance, luteolin (B72000) and apigenin (B1666066) have been found to inhibit serum TNF-α production when administered orally in mice. tandfonline.com While direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory flavonoids suggests a similar potential. Research on related flavonoids shows that they can significantly attenuate the mRNA expression of TNF-α, IL-6, and IL-1β. nih.gov

Overproduction of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) contributes to the inflammatory process. caldic.comkoreascience.kr Several flavonoids have been shown to inhibit the production of these mediators. tandfonline.comnchu.edu.tw For example, extracts containing flavonoids have been shown to strongly suppress NO production in lipopolysaccharide (LPS)-activated macrophages. nchu.edu.tw Research has demonstrated that certain flavonoids can markedly suppress LPS-induced NO and PGE2 production. nchu.edu.tw This suppression is often linked to the down-regulation of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nchu.edu.tw

Anti-inflammatory Modulations in Disease Models (e.g., High Altitude Cerebral Edema in Rats)

Scutellarein (B1681691) has demonstrated significant anti-inflammatory effects in preclinical models of high-altitude cerebral edema (HACE). HACE is a severe neurological condition that can occur when individuals rapidly ascend to high altitudes, leading to hypobaric hypoxia. The pathophysiology of HACE involves oxidative stress, inflammation, and disruption of the blood-brain barrier.

In a rat model of HACE induced by hypobaric hypoxia, administration of this compound (THF), another name for Scutellarein, was found to suppress oxidative stress by reducing the levels of hydrogen peroxide and malondialdehyde in brain tissue. Simultaneously, it increased the levels of the antioxidant glutathione and the enzyme superoxide dismutase. Furthermore, THF administration inhibited inflammatory responses.

Studies have shown that hypoxia can trigger the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These cytokines activate signaling pathways that lead to an inflammatory cascade. Research in a rat model of HACE demonstrated a significant increase in the serum concentrations of these inflammatory markers. Pre-treatment with agents that have anti-inflammatory properties has been shown to mitigate this response. Scutellarein has been shown to reduce the production of pro-inflammatory cytokines by inhibiting key inflammatory pathways like NF-κB. Specifically, it can inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes.

Antiproliferative and Apoptotic Activities in Cancer Cell Lines and Preclinical Models

Scutellarein has exhibited notable antiproliferative and apoptotic activities across a wide range of cancer cell lines and in preclinical animal models. Its anticancer effects are mediated through multiple molecular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis:

Scutellarein has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: In human colon cancer cells (HCT116), Scutellarein treatment led to the overproduction of reactive oxygen species (ROS) and triggered the mitochondrial apoptotic pathway. In oral squamous cell carcinoma KB cell lines, Scutellarein induced apoptosis by modulating the expression of the anti-apoptotic protein Bcl-2.

Extrinsic Pathway: In certain cancer cell lines, Scutellarein has been observed to elevate the levels of Fas and FasL, key components of the extrinsic apoptotic pathway, in a dose-dependent manner.

Molecular Targets and Pathways:

The antiproliferative and apoptotic effects of Scutellarein are attributed to its ability to modulate various signaling pathways and molecular targets.

Inhibition of STAT3: Scutellarein has been found to suppress the migration and invasion of liver cancer cells by inhibiting the activities of STAT3, Girdin, and AKT.

Cell Cycle Arrest: In prostate cancer cells, Scutellarein has been shown to induce G2/M cell cycle arrest.

Inhibition of Matrix Metalloproteinases (MMPs): In tongue cancer cells, Scutellarein has been demonstrated to inhibit the expression of MMP-2 and MMP-9, enzymes crucial for cancer cell invasion and metastasis. Similarly, in HT1080 human fibrosarcoma cells, it inhibited the expression and activity of MMP-2, -9, and -14.

Regulation of RAGE: In colon cancer cells (CL-40, T84, and SW480), Scutellarein treatment was found to inhibit cell viability and induce apoptosis by reducing the protein expression and stability of the Receptor for Advanced Glycation End products (RAGE).

Preclinical In Vivo Studies:

In a fibrosarcoma mouse model, treatment with Scutellarein significantly reduced tumor volume and weight. The study also revealed that Scutellarein inhibited cancer cell metastasis.

Antiproliferative and Apoptotic Activities of Scutellarein in Cancer Cell Lines

| Cancer Cell Line | Molecular Mechanism | Reference |

|---|---|---|

| Colorectal HCT116 | Promoted apoptosis and metastasis through activation of caspase-6. | |

| Tongue HSC-4 & SAS | Inhibited cell migration by regulating the production of αvβ6 integrin and E-cadherin. | |

| Hepatocellular HepG2 | Induced apoptosis via a |

Bone Metabolism Regulation (e.g., Osteoclast Inhibition)

Baicalein (B1667712) has been shown in preclinical studies to modulate bone remodeling by affecting osteoclasts, the cells responsible for bone resorption. An imbalance where bone resorption by osteoclasts outpaces bone formation leads to skeletal diseases like osteoporosis. nih.gov Research indicates that baicalein can inhibit the differentiation of osteoclasts and induce apoptosis (programmed cell death) in mature osteoclasts. nih.gov

In in vitro studies using RAW264.7 murine macrophage cells, baicalein significantly inhibited the formation of multinucleated osteoclasts and the activity of tartrate-resistance acid phosphatase (TRAP), a key enzyme in osteoclasts, in a dose-dependent manner. nih.gov The mechanism behind this inhibition involves the suppression of signaling molecules essential for osteoclast development, including Akt, ERK/MAP kinase, and NF-κB. nih.gov Furthermore, baicalein was found to decrease the mRNA expression of genes crucial for osteoclast function, such as TRAP, matrix metalloproteinase 9 (MMP-9), c-Src, c-Fos, Fra-2, and NFATc1. nih.gov The inhibitory effects were also observed in mouse bone marrow macrophage-derived osteoclasts. nih.gov

Interestingly, one study reported a dual, concentration-dependent effect of baicalin (B1667713) (a glycoside of baicalein) on osteoclasts. At low concentrations (below 1 μmol/L), it was found to enhance osteoclast differentiation and bone resorption. nih.gov Conversely, at higher concentrations (above 2 μmol/L), it exhibited strong inhibitory effects on these processes. nih.gov This inhibitory action at higher doses was linked to the suppression of the MAPK (ERK) signaling pathway and the induction of apoptosis-related proteins. nih.gov This dual effect was also confirmed in a lipopolysaccharide (LPS)-induced mouse model of calvarial osteolysis, where a high dose of baicalin reduced bone loss. nih.gov

Table 1: Preclinical Studies on Baicalein's Effect on Osteoclast Activity

| Study Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| RAW264.7 Macrophage Cells | Inhibited RANKL-induced osteoclast formation and TRAP activity. | Suppressed activation of Akt, ERK/MAPK, and NF-κB signaling pathways. Decreased mRNA expression of TRAP, MMP-9, c-Src, c-Fos, and NFATc1. | nih.gov |

| Mouse Bone Marrow Macrophages | Inhibited osteoclast formation and bone resorptive activity. Induced apoptosis in mature osteoclasts. | Not specified in detail, but consistent with inhibition of key signaling pathways. | nih.gov |

| RAW264.7 Cells & LPS-induced mouse calvarial osteolysis model | Showed a dual effect: Low concentrations (<1 μmol/L) enhanced osteoclast differentiation, while high concentrations (>2 μmol/L) inhibited it. | The inhibitory effect was linked to the suppression of the MAPK (ERK) pathway and induction of apoptosis. | nih.gov |

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining the length of telomeres at the ends of chromosomes, and its activity is detected in the vast majority of human tumors, making it a target for cancer research. mdpi.com Preclinical studies suggest that baicalein and its glycoside form, baicalin, can inhibit telomerase activity.

Research on human colon cancer cells demonstrated that baicalin induces senescence (a state of irreversible cell growth arrest), which was attributed to its inhibition of human telomerase reverse transcriptase (hTERT) expression. nih.gov hTERT is the key catalytic subunit of the telomerase enzyme. mdpi.comnih.gov The study suggested that this inhibition of hTERT is a primary cause of the baicalin-mediated senescence observed in the tumor cells. nih.gov

In another study on human leukemia HL-60 cells, baicalin was shown to down-regulate the expression of c-Myc mRNA and its corresponding protein. mdpi.com Since hTERT is a transcriptional target of the c-Myc protein, this action resulted in decreased hTERT mRNA expression, thus suppressing telomerase activity. mdpi.com

Table 2: Preclinical Research on Telomerase Inhibition by Baicalein/Baicalin

| Study Model | Compound | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Human Colon Cancer Cells | Baicalin | Induced tumor cell senescence. | Inhibited the expression of telomerase reverse transcriptase (hTERT). | nih.gov |

| Human Leukemia HL-60 Cells | Baicalin | Down-regulated hTERT mRNA expression. | Down-regulated c-Myc mRNA and protein levels, a key transcriptional activator of hTERT. | mdpi.com |

Other Identified Biological Activities in Preclinical Studies

Beyond bone metabolism and telomerase inhibition, preclinical studies have investigated a wide array of other biological activities for baicalein. These studies highlight its potential to modulate various cellular processes and signaling pathways.

Baicalein has demonstrated significant anti-inflammatory and antioxidant effects. nih.govmmsl.cz Its anti-inflammatory properties are partly achieved by modulating inflammatory signaling pathways such as NF-κB. nih.gov It has been shown to suppress the production of pro-inflammatory markers like iNOS, IL-1β, COX-2, and TNF-α. nih.gov As an antioxidant, it can reduce oxidative stress and the production of reactive oxygen species (ROS). nih.gov

Neuroprotective effects have also been reported in several preclinical models. nih.gov In animal models of Parkinson's disease, baicalein demonstrated the ability to reduce behavioral damage and protect dopaminergic neurons. nih.gov The proposed mechanisms for its neuroprotective action include antioxidation, anti-inflammation, and inhibition of protein aggregation. nih.gov

In the context of cancer research, baicalein has been shown to possess anticancer properties in numerous preclinical models. researchgate.netmdpi.com It can induce apoptosis and senescence in cancer cells, inhibit cell proliferation and migration, and suppress tumor growth and metastasis in animal models. nih.govmdpi.commdpi.com These effects are mediated through the modulation of multiple signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK. mdpi.commdpi.com Additionally, antiviral activity has been noted, with research suggesting it can inhibit the replication of viruses such as SARS-CoV-2. mmsl.cz

Table 3: Summary of Other Preclinical Biological Activities of Baicalein

| Biological Activity | Preclinical Model(s) | Observed Effects & Mechanisms | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | LPS-induced infection in chickens, Lymphocytes | Suppressed NF-κB pathway; Reduced expression of iNOS, IL-1β, COX-2, TNF-α. | nih.gov |

| Antioxidant | Human SH-SY5Y cells | Reduced ROS production; Attenuated apoptosis through Bcl-2 and Bax proteins. | nih.gov |

| Neuroprotective | Animal models of Parkinson's Disease | Reduced behavioral damage and depletion of dopaminergic neurons; Anti-inflammatory and antioxidant effects. | nih.gov |

| Anticancer | Various cancer cell lines (e.g., colon, breast, gastric) and mouse models | Induced apoptosis and senescence; Inhibited cell proliferation, migration, and metastasis; Modulated PI3K/Akt, Wnt/β-catenin, and MAPK pathways. | nih.govmdpi.commdpi.com |

| Antiviral | In vitro models | Showed potential to inhibit replication of SARS-CoV-2. | mmsl.cz |

| Cardioprotective | Myocardial ischemia-reperfusion rat models | Improved cardiac function; Decreased myocardial infarction area; Inhibited apoptosis of myocardial cells. | mdpi.com |

Preclinical Pharmacokinetics and Pharmacodynamics of 5,6,7,8 Tetrahydroxyflavone

Absorption Studies in In Vitro Systems and Animal Models

The intestinal absorption of flavonoids is a critical determinant of their oral bioavailability. In vitro models, such as the Caco-2 cell line, are widely used to predict human intestinal permeability. eurofinsdiscovery.com These human colon adenocarcinoma cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. wur.nl The apparent permeability coefficient (Papp) is a key parameter derived from these assays to classify compounds. sqspcdn.com

Direct experimental data on the Caco-2 permeability of 5,6,7,8-Tetrahydroxyflavone is not currently available in the published literature. However, the permeability of flavonoids is known to be influenced by their structure, including the number and position of hydroxyl groups. mdpi.com For instance, the structurally related flavone (B191248), Baicalein (B1667712) (5,6,7-trihydroxyflavone), exhibits low aqueous solubility and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) class IV compound. mdpi.com The addition of a fourth hydroxyl group at the C-8 position in 5,6,7,8-THF would increase its polarity, which might influence its absorption characteristics, though the precise impact on its passive diffusion and potential for transporter-mediated uptake remains to be experimentally determined. Studies on other hydroxylated flavonoids suggest that such structural modifications can significantly alter transport efficiency across Caco-2 monolayers. mdpi.com

Distribution Profile and Tissue Accumulation in Animal Models

Following absorption, the distribution of a compound to various tissues determines its sites of action. Specific pharmacokinetic studies quantifying the tissue concentrations of this compound after administration to animal models have not been reported. However, pharmacodynamic studies provide indirect evidence of its distribution.

In mouse models of high-altitude induced hypoxia, administration of 5,6,7,8-THF has been shown to exert protective effects on the brain and heart. nih.govpjps.pk These findings strongly suggest that the compound and/or its metabolites can cross biological barriers to accumulate in these specific organs at therapeutically relevant concentrations. Further evidence from a study on high-altitude cerebral edema (HACE) indicates that 5,6,7,8-THF administration leads to measurable effects within brain tissue, reinforcing the likelihood that it penetrates the blood-brain barrier. researchgate.netresearchgate.net The ability of some flavonoids, like luteolin (B72000), to cross the blood-brain barrier has been previously reported. nih.gov For comparison, the flavonoid fisetin (B1672732) has been observed to distribute to the intestines, kidneys, and liver in murine models. researchgate.net A comprehensive tissue distribution study is needed to quantify the levels and retention time of 5,6,7,8-THF in various organs.

Metabolic Pathways and Metabolite Identification (In Vitro and Animal Studies)

Flavonoids typically undergo extensive Phase I and Phase II metabolism, primarily in the liver and intestine, which significantly impacts their bioavailability and biological activity. karger.comwur.nl

Phase I reactions, catalyzed mainly by the cytochrome P450 (CYP450) enzyme system, introduce or expose polar functional groups. karger.com For flavones, hydroxylation is a common metabolic pathway. nih.gov Given that this compound is already extensively hydroxylated on the A-ring, further oxidation might occur on the B-ring, which is unsubstituted. General studies on flavone metabolism in liver microsomes indicate that hydroxylation can occur at the C-3' and C-4' positions of the B-ring. nih.gov However, in vitro metabolism studies using liver microsomes are required to identify the specific Phase I metabolites of 5,6,7,8-THF.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. For flavonoids, the principal Phase II reactions are glucuronidation and sulfation. researchgate.netwur.nlnih.gov

The numerous hydroxyl groups on the this compound structure provide multiple potential sites for conjugation. Studies on flavone metabolism have shown that glucuronidation frequently occurs at the C-6 and C-7 hydroxyl positions. nih.gov Methylation, catalyzed by enzymes such as Catechol-O-methyltransferase (COMT), is another important pathway, particularly for flavonoids with catechol (ortho-dihydroxy) structures. karger.comnih.gov The adjacent hydroxyl groups at C-5/C-6, C-6/C-7, and C-7/C-8 on the A-ring of 5,6,7,8-THF could be susceptible to methylation.

Studies on the urinary excretion of isoscutellarein (B191613) (5,7,8,4'-tetrahydroxyflavone), a structural isomer of 5,6,7,8-THF, found that its major metabolites were methyl-isoscutellarein glucuronides. researchgate.net This suggests that 5,6,7,8-THF likely undergoes a similar metabolic fate, resulting in various glucuronide, sulfate (B86663), and methylated conjugates.

Table 1: Predicted Phase II Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolites |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 5,6,7,8-THF-mono-glucuronides, 5,6,7,8-THF-di-glucuronides |

| Sulfation | Sulfotransferases (SULTs) | 5,6,7,8-THF-sulfate conjugates |

This table is predictive and based on the known metabolism of similar flavonoid structures. Specific metabolites need to be confirmed experimentally.

Excretion Routes and Clearance in Animal Models

The elimination of flavonoid metabolites typically occurs through renal and biliary pathways. wur.nl The route of excretion is often dependent on the molecular weight of the conjugate; larger conjugates are preferentially excreted in the bile, while smaller, more water-soluble conjugates are eliminated in the urine. wur.nl

Direct studies determining the excretion routes, clearance rates, and elimination half-life of this compound in animal models are lacking. However, based on the expected extensive Phase II metabolism leading to glucuronide and sulfate conjugates, it is anticipated that these metabolites would be excreted through both urine and feces. For instance, metabolites of the flavonoid fisetin are excreted in both feces and urine in mice. aging-us.com The analysis of urine from humans who consumed Sideritis scardica tea, rich in the related compound isoscutellarein, revealed the presence of its glucuronide and methylated metabolites, supporting the role of urinary excretion for this class of flavones. researchgate.net

Preclinical Pharmacodynamic Markers and Biomarkers of Activity

Preclinical studies have identified key pharmacodynamic markers that are modulated by this compound, primarily related to its antioxidant and anti-inflammatory effects. These biomarkers have been investigated in animal models of hypoxia-induced oxidative stress.

In mice exposed to acute hypobaric hypoxia, pretreatment with 5,6,7,8-THF has been shown to significantly enhance the body's antioxidant defense systems. nih.govpjps.pk A key finding is the increased activity of major antioxidant enzymes in both brain and heart tissue. nih.gov Concurrently, the compound reduces markers of oxidative damage. A study investigating its protective role against high-altitude cerebral edema (HACE) also highlighted its ability to suppress oxidative stress and inflammation. researchgate.netresearchgate.net Administration of 5,6,7,8-THF was found to decrease the levels of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in brain tissue. researchgate.net These markers serve as important indicators of the compound's biological activity in preclinical settings.

Table 2: Preclinical Pharmacodynamic Markers Modulated by this compound in Animal Models

| Biomarker Type | Marker | Tissue | Effect | Reference |

|---|---|---|---|---|

| Antioxidant Enzymes | Superoxide (B77818) Dismutase (SOD) | Brain, Heart | Increased Activity | nih.govpjps.pk |

| Catalase (CAT) | Brain, Heart | Increased Activity | nih.govpjps.pk | |

| Glutathione (B108866) Peroxidase (GSH-Px) | Brain, Heart | Increased Activity | nih.gov | |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | Brain, Heart | Decreased Content | nih.gov |

| Malondialdehyde (MDA) | Brain, Heart | Decreased Content | nih.gov | |

| Inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α) | Brain | Decreased Level | researchgate.net |

| Interleukin-1β (IL-1β) | Brain | Decreased Level | researchgate.net |

Advanced Analytical Methodologies for 5,6,7,8 Tetrahydroxyflavone and Its Metabolites

Extraction and Purification Techniques from Complex Matrices (e.g., Plant Extracts, Biological Samples)

The initial step in the analysis of 5,6,7,8-Tetrahydroxyflavone from natural sources or biological samples is its efficient extraction and purification to remove interfering substances.

Extraction: The choice of solvent is critical and is based on the polarity of the target flavonoids. For polyhydroxyflavones, polar solvents are typically employed.

Solvent Extraction: Common methods involve solid-liquid extraction using solvents such as methanol (B129727), ethanol, or aqueous mixtures of these alcohols (e.g., 70-95% ethanol). jfrm.ruuin-alauddin.ac.id Ethyl acetate (B1210297) is also used, particularly for aglycones. uin-alauddin.ac.id The process often involves maceration, reflux, or sonication to enhance extraction efficiency. For instance, a standardized protocol for related flavonoids involves using a 70:30 (v/v) ethanol-water mixture at elevated temperatures.

Sample Preparation for Biological Samples: For biological samples like plasma, a protein precipitation step is required. This is typically achieved using methanol or acetonitrile (B52724), followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes. mdpi.com An additional hydrolysis step using enzymes like β-glucuronidase and sulfatase may be necessary to analyze conjugated metabolites. mdpi.com

Purification: Crude extracts are complex mixtures requiring further purification to isolate the target compounds.

Column Chromatography: This is a fundamental purification technique. Silica (B1680970) gel is commonly used as the stationary phase with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate compounds based on polarity. bibliotekanauki.pl

Size-Exclusion Chromatography: Sephadex LH-20 is a widely used adsorbent for flavonoid purification. bibliotekanauki.pl It separates molecules based on size, and elution is typically performed with methanol or methanol-water mixtures. bibliotekanauki.pl This step is effective in removing pigments, lipids, and other large molecules.

Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) are used for sample clean-up and concentration, especially for biological samples, before chromatographic analysis.

A typical purification workflow might involve initial solvent extraction, followed by column chromatography on silica gel, and a final polishing step using Sephadex LH-20 to yield a highly purified fraction. bibliotekanauki.pljfrm.ru

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating this compound from its isomers and other closely related compounds.

HPLC is the most widely employed technique for flavonoid analysis due to its high resolution and sensitivity. nih.gov

Stationary Phase: The most common stationary phase is reversed-phase (RP) C18, which separates compounds based on their hydrophobicity. researchgate.netscielo.br

Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile or methanol. scielo.brnih.gov

Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. Flavones exhibit characteristic UV absorption spectra, with two major absorption bands (Band I: 310-350 nm and Band II: 250-290 nm), which aids in their identification. nih.gov For quantitative analysis, a calibration curve is constructed using a pure standard of the compound. researchgate.netscielo.br

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netscielo.br |

| Mobile Phase A | Water with 0.1-0.2% Formic or Acetic Acid | scielo.brnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | scielo.brnih.gov |

| Elution Mode | Gradient | scielo.br |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV-DAD (approx. 270 nm and 340 nm) | nih.govmdpi.com |

UPLC is a more recent advancement that offers significant improvements over conventional HPLC. By using columns with smaller particle sizes (<2 µm), UPLC systems operate at much higher pressures, resulting in dramatically faster analysis times, superior resolution, and increased sensitivity. nih.govwaters.comaustinpublishinggroup.com

Advantages: The primary benefits are speed and efficiency. A separation that might take 30-60 minutes on an HPLC system can often be completed in under 10 minutes with UPLC, without compromising, and often improving, the quality of the separation. gmpinsiders.com This is particularly advantageous for high-throughput screening, such as in metabolomics or quality control. nih.govgmpinsiders.com

Instrumentation: UPLC systems are specifically designed to handle the high backpressures generated by the sub-2 µm particle columns. waters.com The conditions, such as mobile phases and column chemistry (e.g., C18), are analogous to HPLC methods but are optimized for the shorter, more efficient columns. mdpi.com

GC is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like polyhydroxyflavones. However, it can be used if the flavonoids are chemically modified into volatile derivatives. researchgate.netjfda-online.com

Derivatization: The most common derivatization technique is silylation. The hydroxyl groups of the flavonoid are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with trimethylchlorosilane (TMCS), to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. jfda-online.comnih.gov This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.gov

GC-MS: When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for identification, as the mass spectrum of the derivatized compound can provide definitive structural information. researchgate.netnih.gov This method has been successfully used for the determination of various flavonoids and phenolic acids in biological samples. nih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound. nih.govmdpi.com

Ionization: Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of flavonoids, typically operated in the negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic hydroxyl groups. nih.gov

Identification: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for distinguishing between isomers. In this technique, the molecular ion ([M-H]⁻) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the compound's structure. utexas.edu Flavonoids undergo characteristic fragmentation patterns, including retro-Diels-Alder (RDA) fission of the C-ring, which breaks the molecule into fragments indicative of the substitution patterns on the A- and B-rings. nih.govnih.gov Losses of small neutral molecules like CO, H₂O, and C₂H₂O are also common. nih.gov For a tetrahydroxyflavone (MW: 286.24 g/mol ), the deprotonated molecule [M-H]⁻ would have an m/z of 285. The fragmentation pattern can help locate the positions of the hydroxyl groups. mdpi.comresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 285 | 267 | H₂O (18) | Loss of water |

| 285 | 257 | CO (28) | Loss of carbon monoxide from the C-ring |

| 285 | 179 | C₇H₄O₂ (120) | 1,3A⁻ fragment from RDA fission (indicates four OH on A-ring) |

| 285 | 105 | C₈H₄O₄ (180) | 1,3B⁻ fragment from RDA fission (indicates no substitution on B-ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides strong evidence for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of a novel or synthesized compound. analis.com.myresearchgate.net Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used.

¹H NMR: The proton NMR spectrum provides information on the number and environment of protons in the molecule. For a flavone (B191248), characteristic signals appear in the aromatic region (δ 6-8 ppm). analis.com.my For this compound, the absence of signals for H-5, H-6, and H-8 would be a key feature, distinguishing it from most other flavonoids. The protons on the unsubstituted B-ring would appear as a characteristic set of signals. The hydroxyl protons themselves can sometimes be observed as broad singlets, depending on the solvent used.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are highly sensitive to the substitution pattern. Key signals include the carbonyl carbon (C-4) around δ 182 ppm and other carbons of the flavone skeleton. analis.com.my The signals for C-5, C-6, C-7, and C-8 would be shifted significantly downfield due to the attached hydroxyl groups compared to an unsubstituted A-ring.

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This allows for the definitive assignment of all proton and carbon signals, confirming the precise location of the hydroxyl groups. analis.com.my

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-2 | ~163 | Typical for flavone C-2 |

| C-3 | ~104 | Typical for flavone C-3 |

| C-4 | ~182 | Characteristic C=O signal |

| C-4a (C-10) | ~105 | Bridgehead carbon |

| C-5 | ~145-155 | Aromatic C-OH |

| C-6 | ~130-140 | Aromatic C-OH |

| C-7 | ~145-155 | Aromatic C-OH |

| C-8 | ~130-140 | Aromatic C-OH |

| C-8a (C-9) | ~150-160 | Aromatic C-O-C |

*Predicted values are based on data for structurally similar hydroxyflavones. analis.com.myresearchgate.netnih.gov

Computational and Theoretical Studies of 5,6,7,8 Tetrahydroxyflavone

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 5,6,7,8-Tetrahydroxyflavone) when bound to a second molecule (a receptor, typically a protein). This method helps in understanding the binding mechanism and affinity between the ligand and the target protein. Following docking, molecular dynamics (MD) simulations can be employed to simulate the movements of atoms and molecules over time, providing insights into the stability of the predicted ligand-protein complex.

In a notable study, molecular docking and subsequent molecular dynamics simulations were used to investigate the interaction between this compound and the NRF2 signaling pathway. The results indicated that the flavonoid demonstrates a strong binding affinity for key proteins within this pathway, suggesting a potential mechanism for its protective effects. researchgate.net

| Parameter | Finding | Source |

| Target | NRF2 Signaling Pathway Protein | researchgate.net |

| Methodology | Molecular Docking, Molecular Dynamics Simulation | researchgate.net |

| Predicted Outcome | Strong binding affinity of this compound to the target. | researchgate.net |

This interactive table summarizes the findings from computational simulations predicting the interaction of this compound with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested compounds. wikipedia.orgresearchgate.net For flavonoids, QSAR has been widely used to predict antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.gov

The process involves creating a dataset of related compounds with known activities, calculating various molecular descriptors for each, and then applying statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.gov While this methodology is frequently applied to flavonoids, specific QSAR models focused exclusively on this compound are not prominently featured in available research literature. However, the principles of QSAR are fundamental to understanding how the specific structural features of this molecule contribute to its biological functions.

| Descriptor Category | Examples of Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electron transfer reactions (e.g., antioxidant activity). |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Relates to how the molecule fits into a receptor's binding site. |

| Thermodynamic | LogP (Lipophilicity), Polar Surface Area (TPSA) | Influences absorption, distribution, and membrane permeability. |

This interactive table lists common descriptor types used in QSAR models for flavonoids to predict their biological properties.

In Silico Prediction of Preclinical ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational methods estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before extensive experimental testing. brazilianjournals.com.br Key aspects evaluated include intestinal absorption, ability to cross the blood-brain barrier (BBB), and adherence to established drug-likeness criteria like Lipinski's Rule of Five. brazilianjournals.com.brnih.gov

For flavonoids, in silico tools like SwissADME are commonly used to predict these properties. nih.govmdpi.com Predictions are based on the molecule's structure and physicochemical characteristics. For instance, properties such as high human intestinal absorption (HIA) are desirable for orally administered drugs, while BBB permeability is crucial for compounds targeting the central nervous system. brazilianjournals.com.brmdpi.com While specific ADME predictions for this compound are not detailed in the available literature, the table below outlines the typical parameters assessed for flavonoid compounds.

| ADME Property | Description | Desired Outcome for Drug Candidates |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. | High |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Yes (for CNS targets) / No (to avoid CNS side effects) |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness (e.g., MW ≤ 500, LogP ≤ 5). A compound is more likely to be orally bioavailable if it violates no more than one rule. | ≤ 1 Violation |